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Compound of Interest

Compound Name: Benzene, (2-butenyloxy)-

Cat. No.: B081109

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [(2E)-2-butenyloxy]benzene, also
known as (E)-crotyl phenyl ether. It details its structural formula, explores its key isomers,
presents available physicochemical data, and outlines detailed experimental protocols for its
synthesis and rearrangement.

Structural Formula and Core Compound

[(2E)-2-butenyloxy]benzene is an aromatic ether with the molecular formula C10H120 and a
molecular weight of 148.21 g/mol . The structure consists of a phenyl group linked via an ether
oxygen to a trans-configured but-2-ene chain.

IUPAC Name: [(2E)-2-butenyloxy]benzene

Common Name: (E)-Crotyl phenyl ether

Molecular Formula: C10H120

CAS Number: 14309-16-1

SMILES: C\C=C\COC1=CC=CC=C1

Structure:
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(Structure of [(2E)-2-butenyloxy]benzene)

Isomers of [(2E)-2-butenyloxy]benzene

The molecular formula C10H120 accommodates a wide variety of structural and geometric
isomers. These can be broadly categorized as ethers, phenols, aldehydes, ketones, and other
oxygen-containing functional groups attached to various hydrocarbon frameworks. A grasp of
this isomeric landscape is crucial for understanding potential synthetic side-products, metabolic
pathways, and structure-activity relationships.

Key Isomers Include:

o Geometric Isomer: [(22)-2-butenyloxy]benzene (cis-crotyl phenyl ether) - Differs in the
stereochemistry of the double bond.

» Positional Isomers (Ether):

o

(But-3-en-1-yloxy)benzene

[¢]

(1-Methylallyloxy)benzene

[¢]

Estragole (4-allyl-1-methoxybenzene) - A naturally occurring isomer with a different
arrangement of atoms.

[¢]

Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) - A widely used flavoring agent.[1]
e Functional Group Isomers (Phenols):
o ortho-(1-Methylallyl)phenol

o ortho-(But-2-en-1-yl)phenol - The product of the Claisen rearrangement of [(2E)-2-
butenyloxy]benzene.

e Functional Group Isomers (Ketones/Aldehydes):
o Benzylacetone (4-phenylbutan-2-one)

o Butyrophenone (1-phenylbutan-1-one)
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o Cuminaldehyde (4-isopropylbenzaldehyde)

Quantitative Physicochemical Data

Experimental physicochemical data for [(2E)-2-butenyloxy]benzene is not readily available in

common databases. The following table summarizes known quantitative data for several of its

important C10H120 isomers to provide a comparative reference.

Compound Boiling Point . Refractive
Isomer Type Density (g/mL)
Name (°C) Index (n20/D)
[(2E)-2-
Data not Data not Data not
butenyloxy]lbenz Core Compound ) ] ]
available available available
ene
Estragole Positional (Ether) 215-216[2] 0.965 @ 25°C[2] 1.521[2]
N 0.983-0.988 @
trans-Anethole Positional (Ether)  234-236[1][3] 1.557-1.561[3]
25°CJ[1]
Functional
2-Allylphenol* 220-222[4] 1.02 @ 25°CI[5] 1.545[4]
(Phenol)
4-Phenyl-1- Functional
175-177 0.88 @ 25°C 1.507
butene (Alkene)

*Note: 2-Allylphenol (CoH100) is the rearrangement product of allyl phenyl ether, not crotyl

phenyl ether. Its properties are included as a reference for a closely related phenolic isomer.

Experimental Protocols
Synthesis of [(2E)-2-butenyloxy]benzene via Williamson
Ether Synthesis

This protocol describes the Sn2 reaction between sodium phenoxide and (E)-1-bromo-2-butene

(crotyl bromide).

Materials:
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e Phenol

¢ Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

e (E)-1-bromo-2-butene (Crotyl bromide)

e Anhydrous N,N-Dimethylformamide (DMF) or Acetone

 Diethyl ether

o Saturated agueous sodium bicarbonate (NaHCO3) solution

e Brine (saturated agueous NacCl)

e Anhydrous magnesium sulfate (MgSQOa)

» Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:

o Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen),
dissolve phenol (1.0 eq.) in anhydrous DMF.

e Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0°C. Alternatively,
an aqueous solution of NaOH can be used with a phase-transfer catalyst.

 Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases,
indicating the formation of sodium phenoxide.

e Nucleophilic Substitution: Cool the reaction mixture back to 0°C and add (E)-1-bromo-2-
butene (1.05 eq.) dropwise via a syringe.

 Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory
funnel and extract three times with diethyl ether.
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o Combine the organic layers and wash sequentially with saturated NaHCOs solution and
brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate the solvent under
reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by flash column chromatography on silica gel to yield
pure [(2E)-2-butenyloxy]benzene.

Isomerization via Aromatic Claisen Rearrangement

This protocol describes the thermal[1][1]-sigmatropic rearrangement of an aryl allyl ether to its
corresponding ortho-allyl phenol isomer.

Materials:

e [(2E)-2-butenyloxy]benzene

» High-boiling point solvent (e.g., N,N-diethylaniline or sulfolane)

e Round-bottom flask, reflux condenser, heating mantle, thermometer
o Toluene

e Aqueous hydrochloric acid (HCI, 10%)

e Agueous sodium hydroxide (NaOH, 10%)

o Diethyl ether

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e Reaction Setup: In a round-bottom flask, dissolve [(2E)-2-butenyloxy]benzene (1.0 eq.) in
N,N-diethylaniline (or another suitable high-boiling solvent).

e Thermal Rearrangement: Heat the solution to reflux (approx. 200-220°C) under an inert
atmosphere for 4-8 hours. Monitor the disappearance of the starting material by TLC or GC-
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MS.

o Work-up: Cool the reaction mixture to room temperature. Dilute with toluene and transfer to a
separatory funnel.

e Wash the organic solution with 10% HCI to remove the N,N-diethylaniline solvent.

» Extract the organic layer with 10% NaOH solution. The phenolic product will move into the
agueous basic layer, leaving non-phenolic impurities in the organic layer.

o Separate the aqueous layer and acidify it to a pH of ~2 with concentrated HCI.
o Extract the acidified aqueous layer three times with diethyl ether.
o Combine the ether extracts, wash with brine, and dry over anhydrous MgSOa.

« Filter and concentrate the solvent under reduced pressure to yield the crude ortho-(but-2-en-
1-yl)phenol product.

« Purification: Purify the product via flash column chromatography or distillation under reduced
pressure.

Mandatory Visualizations
Logical and Synthetic Pathways

The following diagrams illustrate the key synthetic and rearrangement pathways discussed in
this guide.

Caption: Workflow for Williamson Ether Synthesis.

Caption: Claisen Rearrangement of [(2E)-2-butenyloxy]benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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